molecular formula C6H10N4O2 B8483151 N-methoxy-N,3-dimethyltriazole-4-carboxamide

N-methoxy-N,3-dimethyltriazole-4-carboxamide

Cat. No.: B8483151
M. Wt: 170.17 g/mol
InChI Key: INGGUFJPKBZEFG-UHFFFAOYSA-N
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Description

N-methoxy-N,3-dimethyltriazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is often catalyzed by copper(I) salts, which facilitate the formation of the 1,2,3-triazole ring . The reaction conditions usually involve mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of N-methoxy-N,3-dimethyltriazole-4-carboxamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N,3-dimethyltriazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum can be used under mild conditions.

    Reduction: Sodium borohydride in methanol or ethanol is commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products include N-oxide derivatives.

    Reduction: The major products are the corresponding amines.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted triazole derivatives.

Scientific Research Applications

N-methoxy-N,3-dimethyltriazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Industry: The compound is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-methoxy-N,3-dimethyltriazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole: A parent compound with similar chemical properties.

    N-Methoxy-N-methyl-1H-imidazole-1-carboxamide: Another heterocyclic compound with similar functional groups.

    1,3-Dimethyl-5-methoxypyrazole: A structurally related compound with different biological activities.

Uniqueness

N-methoxy-N,3-dimethyltriazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and dimethyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

N-methoxy-N,3-dimethyltriazole-4-carboxamide

InChI

InChI=1S/C6H10N4O2/c1-9-5(4-7-8-9)6(11)10(2)12-3/h4H,1-3H3

InChI Key

INGGUFJPKBZEFG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=N1)C(=O)N(C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-methyl-1H-1,2,3-triazole (12.9 g, 155 mmol) in THF (260 mL) was cooled to −45° C. Maintaining a temperature of <−35° C., nBuLi (62.1 mL, 2.5 M in hexanes, 155 mmol) was added over 10 min. The reaction mixture was stirred for 30 min with cooling to −45° C. and then treated with a sub-surface stream of CO2(g) for a period of 2 h. After flushing the −35° C. slurry with N2(g) for 5 min, thionyl chloride (11.8 mL, 163 mmol) was added. The mixture was allowed to warm to room temperature with stirring over 1.25 h. Addition of N,O-dimethylhydroxylamine hydrochloride (18.14 g, 186 mmol) and N,N-diisopropylethylamine (68.3 mL, 396 mmol) was followed by stirring for 15 h. Aqueous sodium carbonate (500 mL, 10 wt %) was then added, and the layers were mixed and separated. The aqueous layer was washed with dichloromethane (250 mL and then 125 mL), and the combined organic layers were dried over MgSO4, filtered, and concentrated. The concentrate was taken up in ethyl acetate (225 mL), treated with MgSO4, and filtered through a pad of silica gel (115 g). The silica gel pad was washed with additional ethyl acetate (800 mL). The eluent was concentrated to provide the title compound as a yellow solid.
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
260 mL
Type
solvent
Reaction Step One
Name
Quantity
62.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.8 mL
Type
reactant
Reaction Step Four
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
18.14 g
Type
reactant
Reaction Step Five
Quantity
68.3 mL
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
reactant
Reaction Step Six

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